4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-propoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then cyclized with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
- 2-Ethoxy-4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
- 4-[(E)-(2-(4-Methoxyphenyl)-6-Oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
Uniqueness
The uniqueness of 4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
618076-64-5 |
---|---|
Molecular Formula |
C22H19N3O4S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[4-[(E)-[6-oxo-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C22H19N3O4S/c1-3-12-28-17-10-6-16(7-11-17)20-23-22-25(24-20)21(27)19(30-22)13-15-4-8-18(9-5-15)29-14(2)26/h4-11,13H,3,12H2,1-2H3/b19-13+ |
InChI Key |
LGWHNROWYQYCNQ-CPNJWEJPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)SC3=N2 |
Origin of Product |
United States |
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